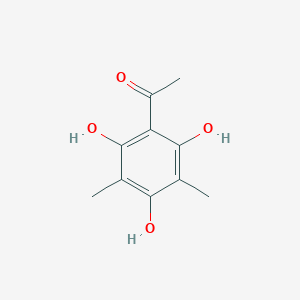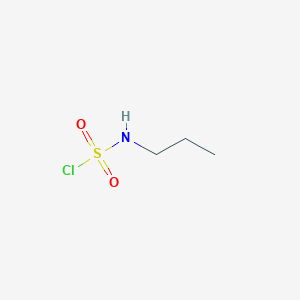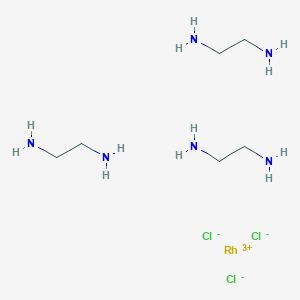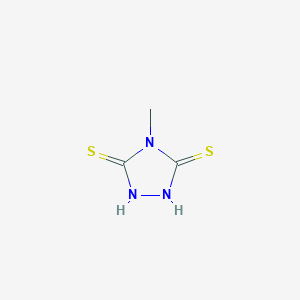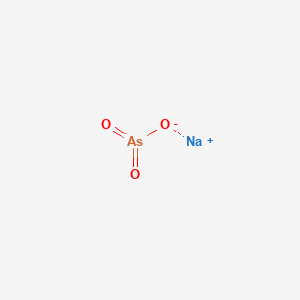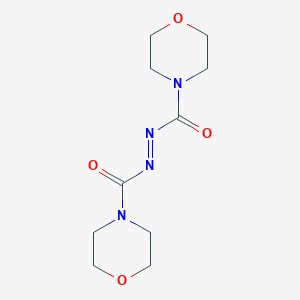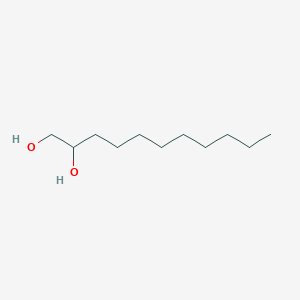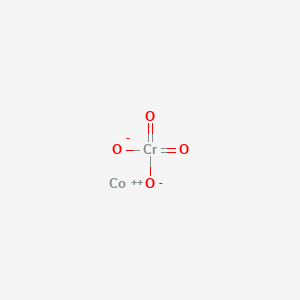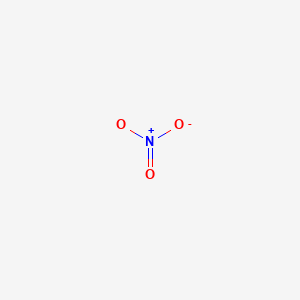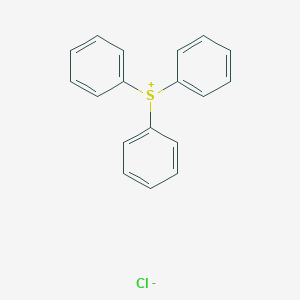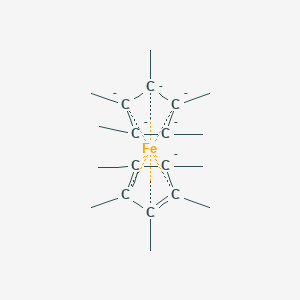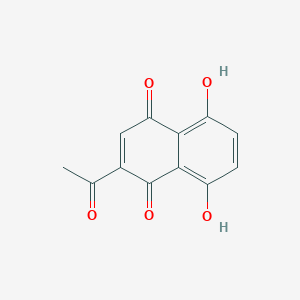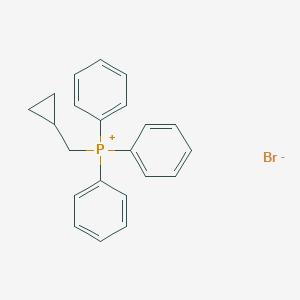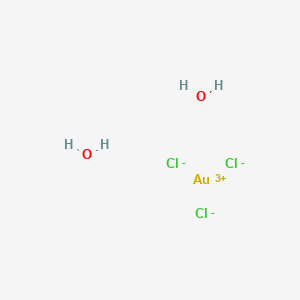
Auric chloride dihydrate
説明
Auric chloride dihydrate, also known as Gold (III) chloride hydrate or Chloroauric acid, is a yellowish crystalline solid . It is used as a precursor to synthesize gold nanoparticles and exhibits very high catalytic activity .
Synthesis Analysis
Gold (III) chloride hydrate is used as a catalyst in various reactions such as asymmetric aldol reactions, diboration of vinylarenes, dehydrogenative dimerizations of trialkystannanes, carbonylation of olefins and amines, C-C, C-O bond couplings, oxidation of sulfides, and selective oxidation of thioethers .Molecular Structure Analysis
The linear formula for Auric chloride dihydrate is HAuCl4 · aq . The molecular weight on an anhydrous basis is 339.79 .Physical And Chemical Properties Analysis
Auric chloride dihydrate is a powder or crystal form substance with a concentration of approximately 50% Au . It has a density of 3.9 g/mL at 25 °C . The color of the substance is yellow .科学的研究の応用
Crystallization Research : Nicolaas Busscher et al. (2010) explored the influence of evaporation on the crystallization of dihydrate cupric chloride solutions with additives, which could be relevant for understanding crystallization processes in similar compounds, such as Auric chloride dihydrate (Busscher, 2010).
Gold Solubility : P. Cloke and W. Kelly (1964) researched the conditions under which gold can be dissolved as the auric chloride complex, shedding light on the chemical behavior of gold in relation to chloride complexes (Cloke & Kelly, 1964).
Catalysis : Mukut Gohain et al. (2004) reported on the use of cupric chloride dihydrate as a catalyst in a solvent-free, microwave-assisted synthesis of dihydropyrimidinones, indicating potential catalytic applications for similar chloride dihydrates (Gohain et al., 2004).
Spectroscopy and Nanoparticle Formation : Studies by W. Ferguson (1927) and S. Eustis and M. El-Sayed (2006) on the spectrum of gold chloride and the photochemical generation of gold nanoparticles, respectively, demonstrate applications in spectroscopy and nanotechnology (Ferguson, 1927), (Eustis & El-Sayed, 2006).
Gold Leaching : Research by Sipi Seisko et al. (2019) on gold dissolution in cupric chloride solution offers insights into the leaching processes, which could be relevant for understanding the behavior of Auric chloride dihydrate in similar contexts (Seisko et al., 2019).
Biological Synthesis of Nanoparticles : U. Saraswathi et al. (2014) investigated the biological synthesis of gold nanoparticles using auric chloride, indicating potential biotechnological applications (Saraswathi et al., 2014).
Nanoparticle Stabilization and Synthesis : Thangavel Muthukumarasamyvel et al. (2017) discussed the auric chloride induced micellization in amphiphiles and stabilization of gold nanoparticles, which could be relevant for similar applications involving Auric chloride dihydrate (Muthukumarasamyvel et al., 2017).
Green Chemistry and Catalysts : Jiawei Zhong et al. (2018) focused on non-mercury catalysts in acetylene hydrochlorination, a domain where Auric chloride dihydrate could potentially play a role (Zhong et al., 2018).
Safety And Hazards
Auric chloride dihydrate is classified as Acute Tox. 4 Oral - Aquatic Chronic 2 - Eye Dam. 1 - Met. Corr. 1 - Skin Corr. 1B - STOT RE 2 Oral . It may be corrosive to metals, harmful if swallowed, and can cause severe skin burns and eye damage . It may also cause damage to organs (Kidney) through prolonged or repeated exposure if swallowed . It is toxic to aquatic life with long-lasting effects .
特性
IUPAC Name |
gold(3+);trichloride;dihydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Au.3ClH.2H2O/h;3*1H;2*1H2/q+3;;;;;/p-3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOVRKCFLDXIUMO-UHFFFAOYSA-K | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.O.[Cl-].[Cl-].[Cl-].[Au+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
AuCl3H4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
11118-27-7 (Parent) | |
| Record name | Gold trichloride dihydrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010294301 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID20908130 | |
| Record name | Gold(3+) chloride--water (1/3/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20908130 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
339.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Gold trichloride dihydrate | |
CAS RN |
10294-30-1 | |
| Record name | Gold trichloride dihydrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010294301 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Gold(3+) chloride--water (1/3/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20908130 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | GOLD TRICHLORIDE DIHYDRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6F65H5EWB3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




